Norfenefrine

Description

Structure

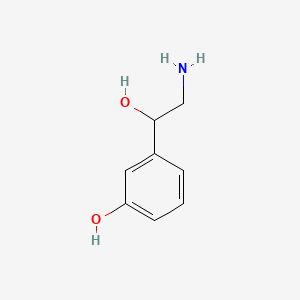

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-(2-amino-1-hydroxyethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4,8,10-11H,5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRCXRAABFLIVAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

4779-94-6 (hydrochloride) | |

| Record name | R,S-Norphenylephrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3048314 | |

| Record name | Norfenefrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

536-21-0, 15308-34-6 | |

| Record name | (±)-Norphenylephrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=536-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | R,S-Norphenylephrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Norfenefrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13378 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Norfenefrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Norfenefrine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.844 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DL-aminomethyl-3-hydroxybenzyl alcohol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.758 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NORFENEFRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D2P3M6SRN5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Norfenefrine's Mechanism of Action on Alpha-1 Adrenoceptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norfenefrine is an alpha-adrenergic agonist that exerts its physiological effects through interaction with adrenoceptors.[1] This technical guide provides an in-depth exploration of the mechanism of action of this compound, with a specific focus on its engagement with alpha-1 adrenoceptors. Alpha-1 adrenoceptors, a class of G-protein coupled receptors (GPCRs), are critical mediators of the sympathetic nervous system, playing a pivotal role in numerous physiological processes, including smooth muscle contraction.[2][3]

Core Mechanism: Alpha-1 Adrenoceptor Signaling Pathway

Alpha-1 adrenoceptors are coupled to the Gq class of heterotrimeric G-proteins.[4] The binding of an agonist, such as this compound or norepinephrine, induces a conformational change in the receptor, leading to the activation of the associated Gq protein. This initiates a well-defined intracellular signaling cascade:

-

Gq Protein Activation: The activated alpha-1 adrenoceptor acts as a guanine nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the α-subunit of the Gq protein (Gαq).

-

Phospholipase C (PLC) Activation: The GTP-bound Gαq subunit dissociates from the βγ-subunits and activates the enzyme phospholipase C (PLC).[5]

-

Second Messenger Generation: Activated PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, which are ligand-gated calcium channels. This binding triggers the release of stored calcium (Ca2+) into the cytoplasm.

-

Protein Kinase C (PKC) Activation: The increase in intracellular Ca2+ concentration, along with the presence of DAG in the plasma membrane, synergistically activates protein kinase C (PKC).

-

Downstream Cellular Responses: Activated PKC phosphorylates a variety of cellular proteins, leading to a cascade of downstream events that culminate in the final physiological response, such as smooth muscle contraction.

Figure 1: Alpha-1 Adrenoceptor Signaling Pathway.

Experimental Protocols for Characterization

The interaction of this compound with alpha-1 adrenoceptors can be quantitatively characterized through a series of well-established in vitro assays. These assays are crucial for determining the binding affinity, potency, and efficacy of the compound.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity of a ligand for a receptor. This is typically achieved through competition binding experiments where the unlabeled ligand (e.g., this compound) competes with a radiolabeled ligand of known affinity for binding to the receptor.

Methodology:

-

Membrane Preparation: Cell membranes expressing the alpha-1 adrenoceptor subtype of interest are prepared from cultured cells or tissues.

-

Incubation: The membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [3H]-prazosin) and varying concentrations of the unlabeled competitor ligand (this compound).

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value (the equilibrium dissociation constant of the competitor) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Figure 2: Radioligand Binding Assay Workflow.

Intracellular Calcium Mobilization Assays

These functional assays measure the ability of an agonist to elicit a cellular response downstream of receptor activation, specifically the increase in intracellular calcium concentration.

Methodology:

-

Cell Culture and Dye Loading: Cells stably or transiently expressing the alpha-1 adrenoceptor subtype of interest are cultured in microplates. The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Baseline Measurement: The baseline fluorescence of the cells is measured using a fluorescence plate reader.

-

Compound Addition: Varying concentrations of the agonist (this compound) are added to the wells.

-

Fluorescence Monitoring: The change in fluorescence intensity, which is proportional to the change in intracellular calcium concentration, is monitored over time.

-

Data Analysis: The peak fluorescence response at each agonist concentration is determined. The data are then plotted as the response versus the logarithm of the agonist concentration to generate a dose-response curve, from which the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response) are calculated.

Figure 3: Intracellular Calcium Mobilization Assay Workflow.

Inositol Phosphate Accumulation Assays

As an alternative to measuring intracellular calcium, the accumulation of inositol monophosphate (IP1), a downstream metabolite of IP3, can be quantified. This assay is often less transient than the calcium signal and can be more amenable to high-throughput screening.

Methodology:

-

Cell Culture and Stimulation: Cells expressing the alpha-1 adrenoceptor subtype are cultured in the presence of lithium chloride (LiCl), which inhibits the degradation of IP1. The cells are then stimulated with varying concentrations of the agonist (this compound).

-

Cell Lysis: The cells are lysed to release the accumulated intracellular IP1.

-

IP1 Detection: The concentration of IP1 in the cell lysate is determined using a competitive immunoassay, often employing Homogeneous Time-Resolved Fluorescence (HTRF) technology. In this format, cellular IP1 competes with a labeled IP1 analog for binding to a specific antibody.

-

Data Analysis: A standard curve is used to convert the assay signal to IP1 concentration. The data are then plotted as IP1 concentration versus the logarithm of the agonist concentration to determine the EC50 and Emax.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Adrenergic Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Frontiers | α1-Adrenergic Receptors in Neurotransmission, Synaptic Plasticity, and Cognition [frontiersin.org]

- 4. Updates in the function and regulation of α1‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

Norfenefrine as an Endogenous Trace Amine in the Brain: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Norfenefrine, also known as meta-octopamine, is a biogenic amine that is structurally related to the well-characterized neurotransmitter norepinephrine. While present in the mammalian brain at much lower concentrations than classical monoamines, it is classified as an endogenous trace amine. Trace amines are increasingly recognized for their roles as neuromodulators, and this compound is gaining attention for its potential to influence catecholaminergic systems through its interaction with trace amine-associated receptors (TAARs). This technical guide provides a comprehensive overview of the current understanding of this compound's neurochemistry, including its biosynthesis, metabolism, signaling pathways, and the methodologies used for its study in the brain.

Biosynthesis and Metabolism

The endogenous synthesis and degradation of this compound in the brain are thought to mirror the pathways of other closely related phenylethanolamines.

Biosynthesis

This compound is synthesized from the amino acid L-phenylalanine through a series of enzymatic reactions. The proposed primary pathway involves the formation of meta-tyramine as a key intermediate.

-

Phenylalanine to meta-Tyrosine: Phenylalanine can be hydroxylated to form meta-tyrosine.

-

meta-Tyrosine to meta-Tyramine: The enzyme aromatic L-amino acid decarboxylase (AADC) catalyzes the decarboxylation of m-tyrosine to produce m-tyramine[1][2]. This enzyme is also responsible for the synthesis of dopamine and serotonin from their respective amino acid precursors.

-

meta-Tyramine to this compound: Dopamine β-hydroxylase (DBH), the same enzyme that converts dopamine to norepinephrine, is believed to catalyze the β-hydroxylation of m-tyramine to form this compound (m-octopamine)[3].

Metabolism

This compound is likely metabolized by the same enzymes that degrade other catecholamines, primarily monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT).

-

Monoamine Oxidase (MAO): this compound is expected to be a substrate for both MAO-A and MAO-B, leading to oxidative deamination. Norepinephrine, a structural analogue, is a substrate for both isoforms[4].

-

Catechol-O-methyltransferase (COMT): While this compound itself is not a catechol, any potential catechol metabolites would be substrates for COMT.

Quantitative Data

Precise quantitative data for endogenous this compound concentrations in specific brain regions are not widely available in the current literature. A 1977 study by Danielson, Boulton, and Robertson developed a sensitive assay for m-octopamine (this compound) in rat brain; however, the specific concentrations from this study are not readily accessible in public databases[1]. The development of modern analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), provides the necessary sensitivity and specificity for such measurements.

Table 1: Anticipated this compound Concentrations in Rodent Brain

| Brain Region | Expected Concentration Range (ng/g tissue) | Reference Method |

| Striatum | Low ng/g to sub-ng/g | LC-MS/MS |

| Hippocampus | Low ng/g to sub-ng/g | LC-MS/MS |

| Prefrontal Cortex | Low ng/g to sub-ng/g | LC-MS/MS |

| Hypothalamus | Potentially higher low ng/g range | LC-MS/MS |

Note: The concentration ranges are estimations based on the classification of this compound as a trace amine and the limits of detection of modern analytical instrumentation. Actual values require experimental determination.

Signaling Pathways

This compound is believed to exert its neuromodulatory effects primarily through the activation of Trace Amine-Associated Receptor 1 (TAAR1).

TAAR1 Activation and Downstream Signaling

TAAR1 is a G-protein coupled receptor (GPCR) predominantly coupled to the Gαs subunit.

-

Ligand Binding: this compound binds to the orthosteric site of TAAR1. The binding affinity (Ki or EC50) of this compound for TAAR1 has not been definitively reported, but structure-activity relationship studies of related phenylethanolamines suggest it is an active ligand.

-

G-Protein Activation: Upon agonist binding, TAAR1 undergoes a conformational change, leading to the activation of the associated Gαs protein.

-

Adenylyl Cyclase Activation: The activated Gαs subunit stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).

-

Second Messenger Signaling: The increase in intracellular cAMP levels activates protein kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a cellular response.

References

- 1. m-Octopamine, p-octopamine and phenylethanolamine in rat brain: a sensitive, specific assay and the effects of some drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-Activity Correlations for β-Phenethylamines at Human Trace Amine Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. researchgate.net [researchgate.net]

Pharmacological Profile of Norfenefrine Enantiomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norfenefrine, a sympathomimetic amine, is clinically utilized for its pressor effects in treating hypotension. As a chiral molecule, it exists as (R)- and (S)-enantiomers. This technical guide provides a comprehensive overview of the pharmacological profile of these enantiomers, focusing on their interactions with adrenergic receptors. While specific quantitative data for the individual enantiomers of this compound are not extensively available in publicly accessible literature, this guide synthesizes established principles of adrenergic pharmacology and data from structurally related compounds to delineate their anticipated receptor binding affinities, functional activities, and signaling pathways. Detailed experimental protocols for characterizing these enantiomers are also provided to facilitate further research in this area.

Introduction

This compound, chemically known as 3,β-dihydroxyphenethylamine, is a structural analog of norepinephrine.[1] It is recognized primarily as an α-adrenergic receptor agonist, with a predominant action on α1-adrenoceptors, leading to vasoconstriction and an increase in blood pressure.[1][2] The presence of a chiral center at the β-carbon atom gives rise to two stereoisomers: (R)-(-)-norfenefrine and (S)-(+)-norfenefrine. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significant differences in their pharmacodynamic and pharmacokinetic properties.[3] For many β-phenylethylamines, the (R)-enantiomer is substantially more potent at adrenergic receptors than the (S)-enantiomer.[4] This guide aims to provide an in-depth analysis of the expected pharmacological differences between the this compound enantiomers.

Receptor Binding Affinity

The affinity of a ligand for its receptor is a critical determinant of its pharmacological activity. This is typically quantified by the inhibition constant (Ki), which represents the concentration of a competing ligand that occupies 50% of the receptors in a radioligand binding assay. While specific Ki values for the individual enantiomers of this compound at various adrenergic receptor subtypes are not readily found in the literature, we can infer their likely binding profiles based on related compounds.

Table 1: Anticipated Adrenergic Receptor Binding Affinities (Ki) of this compound Enantiomers

| Enantiomer | α1A-Adrenergic Receptor | α1B-Adrenergic Receptor | α1D-Adrenergic Receptor | α2-Adrenergic Receptors | β-Adrenergic Receptors |

| (R)-(-)-Norfenefrine | Higher Affinity (Lower Ki) | Higher Affinity (Lower Ki) | Higher Affinity (Lower Ki) | Lower Affinity (Higher Ki) | Low Affinity (High Ki) |

| (S)-(+)-Norfenefrine | Lower Affinity (Higher Ki) | Lower Affinity (Higher Ki) | Lower Affinity (Higher Ki) | Very Low Affinity (Very High Ki) | Very Low Affinity (Very High Ki) |

Note: This table is based on the general stereoselectivity observed for β-phenylethylamine adrenergic agonists and requires experimental verification for this compound.

The (R)-enantiomer is expected to exhibit significantly higher affinity for α1-adrenergic receptors compared to the (S)-enantiomer. This stereoselectivity is a common feature of adrenergic agonists. The affinity for α2- and β-adrenergic receptors is anticipated to be considerably lower for both enantiomers, consistent with this compound's classification as a selective α1-agonist.

Functional Activity

Functional assays measure the biological response elicited by a ligand upon binding to its receptor. Key parameters include the half-maximal effective concentration (EC50) for agonists and the half-maximal inhibitory concentration (IC50) for antagonists. For this compound enantiomers, functional activity is primarily assessed by their ability to stimulate α1-adrenergic receptor-mediated signaling pathways.

Table 2: Anticipated Functional Potency (EC50) of this compound Enantiomers at α1-Adrenergic Receptors

| Enantiomer | α1A-Adrenergic Receptor | α1B-Adrenergic Receptor | α1D-Adrenergic Receptor |

| (R)-(-)-Norfenefrine | Higher Potency (Lower EC50) | Higher Potency (Lower EC50) | Higher Potency (Lower EC50) |

| (S)-(+)-Norfenefrine | Lower Potency (Higher EC50) | Lower Potency (Higher EC50) | Lower Potency (Higher EC50) |

Note: This table reflects the expected functional consequences of the differential binding affinities and requires experimental confirmation.

The (R)-enantiomer is predicted to be a more potent agonist at all three α1-adrenergic receptor subtypes (α1A, α1B, and α1D) than the (S)-enantiomer. This difference in potency directly stems from the anticipated higher binding affinity of the (R)-enantiomer.

Signaling Pathways

This compound, as an α1-adrenergic agonist, elicits its physiological effects by activating specific intracellular signaling cascades. The α1-adrenergic receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gq/11 proteins.

Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the Gq protein. Activated Gq, in turn, stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The elevated intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC), which then phosphorylates various downstream target proteins, leading to a cellular response, such as smooth muscle contraction.

Experimental Protocols

To empirically determine the pharmacological profile of this compound enantiomers, a series of in vitro experiments are necessary.

Radioligand Binding Assay (Competition)

This assay is used to determine the binding affinity (Ki) of the this compound enantiomers for different adrenergic receptor subtypes.

Objective: To determine the Ki of (R)- and (S)-norfenefrine at α1A, α1B, and α1D adrenergic receptors.

Materials:

-

Cell membranes expressing a specific human adrenergic receptor subtype (e.g., from CHO or HEK293 cells).

-

Radioligand specific for the receptor subtype (e.g., [3H]-prazosin for α1 receptors).

-

(R)-Norfenefrine and (S)-Norfenefrine of high enantiomeric purity.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Non-specific binding determinator (e.g., phentolamine at a high concentration).

-

Glass fiber filters.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Prepare serial dilutions of (R)- and (S)-norfenefrine.

-

In a 96-well plate, incubate a fixed concentration of the radioligand with the cell membranes in the presence of varying concentrations of the unlabeled this compound enantiomer.

-

Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + excess phentolamine).

-

Incubate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the assay by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the data using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following receptor activation, providing a measure of agonist potency (EC50).

Objective: To determine the EC50 of (R)- and (S)-norfenefrine for activating α1-adrenergic receptors.

Materials:

-

Live cells expressing the α1-adrenergic receptor subtype of interest (e.g., CHO or HEK293 cells).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

(R)-Norfenefrine and (S)-Norfenefrine.

-

A fluorescence plate reader capable of kinetic reads (e.g., FLIPR).

Procedure:

-

Plate the cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.

-

Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.

-

Prepare serial dilutions of (R)- and (S)-norfenefrine in the assay buffer.

-

Place the cell plate in the fluorescence plate reader.

-

Establish a baseline fluorescence reading.

-

Add the different concentrations of the this compound enantiomers to the wells.

-

Immediately begin kinetic measurement of fluorescence intensity over time.

-

The peak fluorescence response is proportional to the increase in intracellular calcium.

-

Plot the peak response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Determination of Enantiomeric Purity

Ensuring the enantiomeric purity of the test compounds is crucial for accurate pharmacological characterization.

Method: Chiral High-Performance Liquid Chromatography (HPLC) is a standard method for separating and quantifying enantiomers.

Procedure:

-

Select a suitable chiral stationary phase (CSP) column known to resolve phenylethanolamines.

-

Develop a mobile phase that provides good separation of the (R)- and (S)-norfenefrine peaks.

-

Inject a solution of the this compound enantiomer sample onto the HPLC system.

-

Detect the eluting peaks using a UV detector.

-

The retention times of the two enantiomers will differ.

-

Calculate the enantiomeric excess (% ee) by comparing the peak areas of the two enantiomers.

Conclusion

The pharmacological profile of this compound is characterized by its agonist activity at α1-adrenergic receptors. Based on the established principles of stereochemistry in adrenergic pharmacology, it is strongly anticipated that the (R)-(-)-enantiomer of this compound is significantly more potent than the (S)-(+)-enantiomer in both receptor binding and functional activity. This guide has outlined the expected differences in their pharmacological profiles, the underlying signaling mechanisms, and the detailed experimental protocols required for their empirical determination. Further research to quantify the specific binding affinities and functional potencies of the individual this compound enantiomers is warranted to fully elucidate their therapeutic potential and to optimize their clinical use. Such studies will provide valuable insights for drug development professionals and researchers in the field of adrenergic pharmacology.

References

Norfenefrine's Effect on Second Messenger Signaling Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norfenefrine, a sympathomimetic amine, primarily exerts its physiological effects through the activation of adrenergic receptors, leading to the modulation of various second messenger signaling pathways. This technical guide provides a comprehensive overview of the core mechanisms by which this compound influences intracellular signaling cascades. The document details its principal action on α1-adrenergic receptors, initiating the Gq-protein-coupled activation of phospholipase C and the subsequent generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). Additionally, its less pronounced effects on β-adrenergic receptors and the associated Gs-protein-cAMP pathway are discussed. This guide includes detailed experimental protocols for key assays, data presented in structured tables, and visual diagrams of the signaling pathways to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

This compound is a synthetic derivative of norepinephrine and functions as a sympathomimetic agent.[1] Its primary clinical application is in the management of hypotension due to its vasoconstrictive properties.[1] These effects are a direct consequence of its interaction with adrenergic receptors, a class of G-protein coupled receptors (GPCRs), which, upon activation, trigger distinct intracellular second messenger signaling pathways. Understanding the nuances of this compound's engagement with these pathways is critical for elucidating its full pharmacological profile and for the development of novel therapeutics targeting the adrenergic system.

This guide will focus on the two primary second messenger systems affected by this compound: the phosphatidylinositol pathway (via α1-adrenergic receptors) and the adenylyl cyclase pathway (via β-adrenergic receptors).

Primary Signaling Pathway: α1-Adrenergic Receptor and Phospholipase C Activation

This compound's principal mechanism of action is the stimulation of α1-adrenergic receptors located on vascular smooth muscle.[1] This interaction initiates a well-defined signaling cascade mediated by the Gq family of G-proteins.[1]

The activation of the α1-adrenergic receptor by this compound leads to a conformational change in the receptor, which in turn activates the associated Gq protein. The activated Gαq subunit then stimulates the effector enzyme, phospholipase C (PLC).[1] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two crucial second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

2.1. Inositol 1,4,5-Trisphosphate (IP3) and Intracellular Calcium Mobilization

IP3 is a soluble molecule that diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum. This binding event triggers the release of stored calcium ions (Ca2+) into the cytoplasm, leading to a rapid increase in the intracellular calcium concentration.

2.2. Diacylglycerol (DAG) and Protein Kinase C (PKC) Activation

DAG remains in the plasma membrane and acts as a docking site for and activator of Protein Kinase C (PKC). The increase in intracellular Ca2+ initiated by IP3 facilitates the translocation of PKC to the membrane, where it can be fully activated by DAG. Activated PKC then phosphorylates a variety of downstream protein targets, leading to a cascade of cellular responses, including smooth muscle contraction.

Figure 1: this compound's α1-adrenergic receptor signaling pathway.

Secondary Signaling Pathway: β-Adrenergic Receptor and Adenylyl Cyclase Activation

This compound has a less pronounced influence on β-adrenergic receptors. These receptors are typically coupled to the Gs family of G-proteins, which activate adenylyl cyclase.

Upon binding of this compound to a β-adrenergic receptor, the associated Gs protein is activated. The activated Gαs subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). cAMP acts as a second messenger and activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to cellular responses such as modest increases in cardiac output.

Figure 2: this compound's β-adrenergic receptor signaling pathway.

Quantitative Data on this compound's Receptor Activity

A comprehensive review of the scientific literature did not yield specific quantitative data (Ki or EC50 values) for this compound at the various adrenergic receptor subtypes. Such data is essential for a complete understanding of its pharmacological profile, including its selectivity and potency at α1A, α1B, α1D, α2, and β receptor subtypes. The tables below are structured to present such data once it becomes available through future research.

Table 1: this compound Binding Affinities (Ki) at Adrenergic Receptor Subtypes

| Receptor Subtype | Ki (nM) | Radioligand Used | Cell/Tissue Type | Reference |

| α1A | Data not available | |||

| α1B | Data not available | |||

| α1D | Data not available | |||

| α2A | Data not available | |||

| α2B | Data not available | |||

| α2C | Data not available | |||

| β1 | Data not available | |||

| β2 | Data not available | |||

| β3 | Data not available |

Table 2: this compound Functional Potency (EC50) at Adrenergic Receptor Subtypes

| Receptor Subtype | Functional Assay | EC50 (nM) | Cell/Tissue Type | Reference |

| α1A | IP3 Accumulation | Data not available | ||

| α1B | Intracellular Ca2+ | Data not available | ||

| α1D | DAG Production | Data not available | ||

| α2A | cAMP Inhibition | Data not available | ||

| α2B | cAMP Inhibition | Data not available | ||

| α2C | cAMP Inhibition | Data not available | ||

| β1 | cAMP Accumulation | Data not available | ||

| β2 | cAMP Accumulation | Data not available | ||

| β3 | cAMP Accumulation | Data not available |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of adrenergic agonists like this compound on second messenger signaling pathways.

5.1. Radioligand Binding Assay for Receptor Affinity (Ki)

This assay determines the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

-

Materials:

-

Cell membranes expressing the adrenergic receptor subtype of interest.

-

Radioligand (e.g., [3H]-prazosin for α1 receptors).

-

This compound solutions of varying concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid and counter.

-

-

Procedure:

-

Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.

-

Allow the reaction to reach equilibrium.

-

Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Figure 3: Workflow for a radioligand binding assay.

5.2. Inositol Trisphosphate (IP3) Accumulation Assay

This assay measures the production of IP3 in response to receptor activation.

-

Materials:

-

Whole cells expressing the α1-adrenergic receptor subtype.

-

This compound solutions of varying concentrations.

-

Lithium chloride (LiCl) to inhibit IP3 degradation.

-

Cell lysis buffer.

-

Commercially available IP3 assay kit (e.g., ELISA or radioimmunoassay).

-

-

Procedure:

-

Pre-incubate cells with LiCl.

-

Stimulate the cells with varying concentrations of this compound for a defined period.

-

Stop the reaction and lyse the cells.

-

Measure the concentration of IP3 in the cell lysates using a competitive binding assay provided in the kit.

-

Plot the IP3 concentration against the this compound concentration to determine the EC50 value.

-

5.3. Intracellular Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration using fluorescent dyes.

-

Materials:

-

Whole cells expressing the α1-adrenergic receptor subtype.

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

This compound solutions of varying concentrations.

-

A fluorescence plate reader or microscope capable of ratiometric or single-wavelength calcium measurements.

-

-

Procedure:

-

Load cells with the calcium-sensitive fluorescent dye.

-

Wash the cells to remove excess dye.

-

Measure the baseline fluorescence.

-

Add varying concentrations of this compound and continuously record the fluorescence signal over time.

-

The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.

-

Calculate the peak or integrated fluorescence response for each this compound concentration to determine the EC50 value.

-

5.4. Cyclic AMP (cAMP) Accumulation Assay

This assay measures the production of cAMP in response to receptor activation.

-

Materials:

-

Whole cells expressing the β-adrenergic receptor subtype.

-

This compound solutions of varying concentrations.

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cell lysis buffer.

-

Commercially available cAMP assay kit (e.g., HTRF, ELISA, or radioimmunoassay).

-

-

Procedure:

-

Pre-incubate cells with a phosphodiesterase inhibitor.

-

Stimulate the cells with varying concentrations of this compound for a defined period.

-

Stop the reaction and lyse the cells.

-

Measure the concentration of cAMP in the cell lysates using a competitive binding assay provided in the kit.

-

Plot the cAMP concentration against the this compound concentration to determine the EC50 value.

-

Conclusion

This compound primarily functions as an α1-adrenergic receptor agonist, leading to the activation of the Gq-PLC-IP3/DAG signaling pathway and a subsequent increase in intracellular calcium. It exhibits less pronounced activity at β-adrenergic receptors, which are coupled to the Gs-adenylyl cyclase-cAMP pathway. A significant gap in the current understanding of this compound's pharmacology is the lack of specific quantitative data on its binding affinities and functional potencies at the various adrenergic receptor subtypes. Further research employing the experimental protocols outlined in this guide is necessary to fully characterize its receptor interaction profile. This knowledge will be invaluable for the rational design and development of more selective and effective adrenergic drugs.

References

Gene Expression Profiling in Cardiomyocytes Treated with Norfenefrine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular and cellular responses of cardiomyocytes to norfenefrine, a potent α1-adrenergic receptor agonist. While much of the existing research has focused on its close analog, norepinephrine (NE), the signaling pathways and downstream gene expression changes are expected to be largely conserved. This compound, by stimulating α1-adrenoceptors, plays a significant role in inducing cardiomyocyte hypertrophy, a key process in cardiac remodeling.[1][2] This document outlines the critical signaling cascades, presents quantitative data on gene expression alterations, and provides detailed experimental protocols for studying these effects.

Core Signaling Pathways in this compound-Treated Cardiomyocytes

This compound initiates a cascade of intracellular events primarily through the activation of α1-adrenergic receptors, which are Gq-protein coupled.[3][4] This activation leads to the stimulation of Phospholipase C (PLC), a pivotal enzyme in this signaling pathway.[5] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

DAG activates Protein Kinase C (PKC), which then triggers the mitogen-activated protein kinase (MAPK) cascade, specifically activating Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2). Concurrently, IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ can activate various downstream effectors, including the Ca2+/Calmodulin-dependent kinase (CaMK) and the calcineurin/NF-AT pathway, which are also implicated in the hypertrophic response. These signaling cascades converge in the nucleus to activate specific transcription factors, such as c-Fos and c-Jun, driving the expression of genes associated with cardiac hypertrophy.

Signaling Pathway Diagram

Caption: this compound signaling cascade in cardiomyocytes.

Quantitative Gene Expression Data

The treatment of cardiomyocytes with α1-adrenergic agonists like norepinephrine leads to significant changes in the expression of various genes. These changes are central to the development of a hypertrophic phenotype. The tables below summarize the quantitative changes in mRNA levels of key genes.

Table 1: Changes in Transcription Factor mRNA Levels in Response to Norepinephrine

| Transcription Factor | Treatment | Fold Change vs. Control |

| c-Fos | 5 µM Norepinephrine (2h) | ~250% |

| c-Jun | 5 µM Norepinephrine (2h) | ~200% |

| GATA4 | 5 µM Norepinephrine (2h) | ~175% |

| MEF2 | 5 µM Norepinephrine (2h) | ~150% |

Table 2: Changes in Phospholipase C (PLC) Isozyme mRNA Levels in Response to Norepinephrine

| PLC Isozyme | Treatment | Fold Change vs. Control |

| PLC-β1 | Norepinephrine | Increased |

| PLC-β3 | Norepinephrine | Increased |

| PLC-γ1 | Norepinephrine | Increased |

| PLC-δ1 | Norepinephrine | Increased |

Table 3: Changes in Fetal Gene mRNA Levels in Response to Norepinephrine

| Fetal Gene | Treatment | Fold Change vs. Control |

| Atrial Natriuretic Peptide (ANP) | Norepinephrine (28 days) | Significantly Increased |

| Brain Natriuretic Peptide (BNP) | Norepinephrine (28 days) | Significantly Increased |

| β-Myosin Heavy Chain (β-MHC) | Norepinephrine (28 days) | Significantly Increased |

Table 4: Changes in Other Gene mRNA Levels in Response to Norepinephrine

| Gene | Treatment | Fold Change vs. Control |

| Pro-α2(I) collagen | Norepinephrine (1h) | 212% |

| TGF-β1 | Norepinephrine (1h) | 91% |

| Cytoskeletal actin | Norepinephrine (1h) | 429% |

Experimental Protocols

This section provides a generalized protocol for studying gene expression profiling in cardiomyocytes treated with this compound, based on common methodologies cited in the literature.

Experimental Workflow Diagram

Caption: Workflow for gene expression profiling.

Cardiomyocyte Isolation and Culture

-

Source: Neonatal rat or mouse ventricles are commonly used. Adult cardiomyocytes can also be used but are more challenging to culture.

-

Isolation: Hearts are excised, and ventricles are minced and subjected to enzymatic digestion (e.g., with trypsin and collagenase) to dissociate the cells.

-

Purification: Cardiomyocytes are separated from other cardiac cells (e.g., fibroblasts) by pre-plating or density gradient centrifugation.

-

Culture: Cells are plated on collagen-coated dishes and maintained in a suitable culture medium (e.g., DMEM/F12) supplemented with serum and antibiotics. For hypertrophy studies, cells are often switched to a serum-free medium before treatment to establish a baseline.

This compound Treatment

-

Dose-Response: To determine the optimal concentration, cardiomyocytes are treated with a range of this compound concentrations (e.g., 0.1 µM to 100 µM) for a fixed duration (e.g., 24 or 48 hours).

-

Time-Course: To understand the temporal dynamics of gene expression, cells are treated with a fixed concentration of this compound (determined from the dose-response experiment) for various time points (e.g., 1, 2, 6, 12, 24, 48 hours).

-

Controls: Untreated cells (vehicle control) should be included for all experiments.

RNA Isolation and Quality Control

-

Isolation: Total RNA is extracted from the treated and control cardiomyocytes using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) or a standard protocol like TRIzol extraction.

-

Quality and Quantity: The concentration and purity of the isolated RNA are determined using a spectrophotometer (e.g., NanoDrop), assessing the A260/A280 and A260/A230 ratios. RNA integrity is assessed using an Agilent Bioanalyzer or similar capillary electrophoresis system to determine the RNA Integrity Number (RIN). High-quality RNA (RIN > 8) is crucial for downstream applications.

Gene Expression Analysis

-

Purpose: To quantify the expression of a limited number of target genes with high sensitivity and specificity.

-

Procedure:

-

Reverse Transcription: An equal amount of total RNA from each sample is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

-

qPCR: The cDNA is then used as a template for PCR with gene-specific primers and a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe (e.g., TaqMan).

-

Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, normalized to one or more stable housekeeping genes (e.g., GAPDH, β-actin).

-

-

Purpose: To simultaneously measure the expression levels of thousands of genes.

-

Procedure:

-

Sample Preparation: Labeled cRNA or cDNA is synthesized from the total RNA.

-

Hybridization: The labeled target is hybridized to a microarray chip containing thousands of immobilized probes, each specific to a particular gene.

-

Scanning and Data Acquisition: The microarray is scanned to detect the fluorescence intensity of each spot, which is proportional to the amount of hybridized target.

-

Data Analysis: The raw data is normalized, and statistical analysis is performed to identify differentially expressed genes between the treated and control groups.

-

-

Purpose: To provide a comprehensive and unbiased profile of the entire transcriptome, including the identification of novel transcripts and alternative splicing events.

-

Procedure:

-

Library Preparation: A cDNA library is generated from the total RNA, which involves RNA fragmentation, reverse transcription, adapter ligation, and amplification.

-

Sequencing: The library is sequenced using a next-generation sequencing platform (e.g., Illumina).

-

Data Analysis: The sequencing reads are aligned to a reference genome, and the number of reads mapping to each gene is counted. This data is then used to determine the relative abundance of each transcript and to identify differentially expressed genes.

-

Bioinformatic Data Analysis

-

Differential Gene Expression Analysis: Statistical methods are used to identify genes that are significantly up- or down-regulated in response to this compound treatment.

-

Pathway and Gene Ontology (GO) Analysis: Differentially expressed genes are analyzed to identify enriched biological pathways (e.g., KEGG pathways) and GO terms, providing insights into the biological processes affected by this compound.

-

Network Analysis: Gene regulatory networks can be constructed to understand the complex interactions between the differentially expressed genes.

Validation of Key Genes

-

Method: The expression changes of key genes identified by microarray or RNA-Seq should be validated using an independent method, typically RT-qPCR, with a new set of biological replicates.

-

Protein Level Validation: Changes in gene expression should ideally be correlated with changes in protein levels, which can be assessed by Western blotting or proteomics.

This guide provides a foundational framework for investigating the effects of this compound on cardiomyocyte gene expression. The specific details of the experimental design and methodologies should be optimized based on the research question and the available resources.

References

- 1. Norepinephrine-induced changes in gene expression of phospholipase C in cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Norepinephrine-stimulated hypertrophy of cultured rat myocardial cells is an alpha 1 adrenergic response - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cardiac Alpha1-Adrenergic Receptors: Novel Aspects of Expression, Signaling Mechanisms, Physiologic Function, and Clinical Importance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 5. researchgate.net [researchgate.net]

The Modulatory Role of Norfenefrine on Neurotransmitter Release: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norfenefrine, a sympathomimetic amine structurally related to norepinephrine, primarily functions as a potent and selective agonist at α1-adrenergic receptors. Emerging evidence also points to its role as an inhibitor of the norepinephrine transporter (NET), suggesting a multifaceted mechanism for modulating neurotransmitter release. This technical guide provides an in-depth analysis of this compound's pharmacological profile, its impact on key neurotransmitter systems—norepinephrine, dopamine, and serotonin—and detailed experimental protocols for its investigation. By consolidating quantitative data and outlining methodologies, this document serves as a comprehensive resource for researchers in pharmacology and drug development.

Introduction

This compound is a synthetic derivative of the endogenous catecholamine norepinephrine.[1] Clinically, it is utilized for its vasoconstrictive properties to manage hypotensive states.[1] Its primary mechanism of action is the stimulation of α1-adrenergic receptors, leading to a cascade of intracellular events that result in smooth muscle contraction.[1] Beyond its postsynaptic receptor agonism, this compound's interaction with monoamine transporters, particularly the norepinephrine transporter (NET), highlights a more complex role in neurotransmitter modulation. Understanding the nuances of this compound's interactions with various components of the synapse is crucial for elucidating its full therapeutic potential and off-target effects.

Pharmacological Profile of this compound

Adrenergic Receptor Binding Affinity

| Receptor Subtype | Ligand | Kᵢ (nM) | Species | Radioligand | Reference |

| α₁ | This compound | Data not available | |||

| Norepinephrine | 1500 | Guinea Pig | [³H]-WB-4101 | [2] | |

| α₁ₐ | This compound | Data not available | |||

| Norepinephrine | 9.1 (EC₅₀) | Human | [3] | ||

| α₁ₑ | This compound | Data not available | |||

| Norepinephrine | Data not available | ||||

| α₁ₒ | This compound | Data not available | |||

| Norepinephrine | Data not available | ||||

| α₂ | This compound | Data not available | |||

| Norepinephrine | Data not available | ||||

| α₂ₐ | This compound | Data not available | |||

| Norepinephrine | Data not available | ||||

| α₂ₑ | This compound | Data not available | |||

| Norepinephrine | Data not available | ||||

| α₂ₒ | This compound | Data not available | |||

| Norepinephrine | Data not available | ||||

| β₁ | This compound | Data not available | |||

| Norepinephrine | 126 | Rat | [³H]-CGP-26505 | ||

| β₂ | This compound | Data not available | |||

| Norepinephrine | Data not available | ||||

| β₃ | This compound | Data not available | |||

| Norepinephrine | Data not available |

Note: The table highlights the current gap in publicly available, specific binding affinity data for this compound across all adrenergic receptor subtypes.

Monoamine Transporter Inhibition

Recent studies have identified this compound as an inhibitor of the norepinephrine transporter (NET). This action is significant as it suggests that this compound can increase the synaptic concentration of norepinephrine by blocking its reuptake into presynaptic neurons. While the precise IC₅₀ or Kᵢ value for this compound at NET from the primary literature is not yet available in the public domain, its identification as a NET inhibitor is a critical aspect of its modulatory role. Further research is needed to quantify its potency at NET and to investigate its potential interactions with the dopamine transporter (DAT) and the serotonin transporter (SERT).

| Transporter | Ligand | IC₅₀ (nM) | Species/System | Reference |

| NET | This compound | Inhibitor | HEK-NET cells | |

| Desipramine | 7.36 | Rat NET | ||

| DAT | This compound | Data not available | ||

| GBR12909 | Data not available | |||

| SERT | This compound | Data not available | ||

| Fluoxetine | Data not available |

Note: "Inhibitor" indicates that inhibitory activity has been reported, but a specific IC₅₀ value was not available in the cited abstract.

Modulation of Neurotransmitter Release

This compound's dual action as an α1-adrenergic receptor agonist and a NET inhibitor results in a complex modulation of neurotransmitter systems.

Norepinephrine

The primary effect of this compound on the noradrenergic system is to enhance norepinephrine signaling. By inhibiting NET, this compound prolongs the presence of norepinephrine in the synaptic cleft, leading to increased activation of both presynaptic and postsynaptic adrenergic receptors. Furthermore, as a direct agonist at postsynaptic α1-adrenergic receptors, this compound mimics the action of norepinephrine, further amplifying the downstream signaling cascade.

Dopamine and Serotonin

The effect of this compound on dopamine and serotonin release is less direct and not as well-characterized. Inhibition of NET can lead to an increase in extracellular dopamine levels in brain regions where the dopamine transporter (DAT) is expressed at low levels, as NET can also take up dopamine. However, the potency of this compound at DAT and the serotonin transporter (SERT) has not been extensively studied. Further investigation is required to determine if this compound has any direct or indirect modulatory effects on dopaminergic and serotonergic neurotransmission.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

The primary signaling pathway initiated by this compound involves the activation of α1-adrenergic receptors, which are Gq-protein coupled receptors. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium stores, leading to various cellular responses, including smooth muscle contraction.

Experimental Workflow: Radioligand Binding Assay

Radioligand binding assays are essential for determining the affinity of this compound for various receptor subtypes. A competitive binding assay is typically used to determine the inhibition constant (Kᵢ).

Experimental Workflow: In Vivo Microdialysis

In vivo microdialysis allows for the measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals, providing a dynamic view of this compound's effects.

Detailed Experimental Protocols

Radioligand Binding Assay for Adrenergic Receptors

Objective: To determine the binding affinity (Kᵢ) of this compound for α₁-adrenergic receptors.

Materials:

-

Cell membranes prepared from a cell line stably expressing the human α₁ₐ-adrenergic receptor.

-

[³H]-Prazosin (specific activity ~80 Ci/mmol) as the radioligand.

-

This compound hydrochloride.

-

Phentolamine (for non-specific binding determination).

-

Binding buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

-

Wash buffer: 50 mM Tris-HCl, pH 7.4.

-

GF/B glass fiber filters.

-

Scintillation cocktail.

-

96-well plates.

-

Vacuum filtration manifold.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells in ice-cold lysis buffer and centrifuge to pellet membranes. Resuspend the pellet in binding buffer. Determine protein concentration using a BCA assay.

-

Assay Setup: In a 96-well plate, add in triplicate:

-

Total Binding: 50 µL of binding buffer, 50 µL of [³H]-Prazosin (final concentration ~0.2 nM), and 100 µL of membrane suspension (20-40 µg protein).

-

Non-specific Binding: 50 µL of phentolamine (final concentration 10 µM), 50 µL of [³H]-Prazosin, and 100 µL of membrane suspension.

-

Competition: 50 µL of this compound at various concentrations (e.g., 10⁻¹⁰ to 10⁻⁴ M), 50 µL of [³H]-Prazosin, and 100 µL of membrane suspension.

-

-

Incubation: Incubate the plate at 37°C for 60 minutes.

-

Filtration: Terminate the incubation by rapid vacuum filtration through GF/B filters pre-soaked in wash buffer. Wash the filters three times with 3 mL of ice-cold wash buffer.

-

Counting: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

-

Determine the IC₅₀ value using non-linear regression analysis in software such as GraphPad Prism.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

In Vivo Microdialysis for Neurotransmitter Release

Objective: To measure the effect of this compound on extracellular levels of norepinephrine, dopamine, and serotonin in the rat prefrontal cortex.

Materials:

-

Male Sprague-Dawley rats (250-300 g).

-

Stereotaxic apparatus.

-

Microdialysis probes (e.g., 2 mm membrane length, 20 kDa cutoff).

-

Guide cannulae.

-

Microinfusion pump.

-

Fraction collector.

-

This compound hydrochloride.

-

Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂, pH 7.4.

-

HPLC system with electrochemical detection (ECD).

Procedure:

-

Surgery: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula targeting the medial prefrontal cortex. Allow the animal to recover for at least 48 hours.

-

Microdialysis: On the day of the experiment, gently insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a flow rate of 1 µL/min.

-

Baseline Collection: Allow a 90-minute equilibration period. Then, collect dialysate samples every 20 minutes for at least 60 minutes to establish a stable baseline.

-

Drug Administration: Administer this compound (e.g., 1, 3, or 10 mg/kg, i.p.) or vehicle.

-

Post-Drug Collection: Continue collecting dialysate samples every 20 minutes for at least 3 hours post-injection.

-

Sample Analysis: Analyze the dialysate samples for norepinephrine, dopamine, and serotonin content using HPLC-ECD.

-

Data Analysis: Express the neurotransmitter concentrations as a percentage of the mean baseline values. Use statistical analysis (e.g., two-way ANOVA with repeated measures) to determine the significance of the effects of this compound over time.

Extracellular Electrophysiology in the Locus Coeruleus

Objective: To determine the effect of this compound on the firing rate of norepinephrine neurons in the locus coeruleus (LC).

Materials:

-

Male Sprague-Dawley rats (250-300 g).

-

Stereotaxic apparatus.

-

Glass microelectrodes (2-5 MΩ impedance).

-

Electrophysiology recording system (amplifier, data acquisition system).

-

This compound hydrochloride.

Procedure:

-

Surgery and Electrode Placement: Anesthetize the rat and place it in a stereotaxic frame. Drill a burr hole over the cerebellum to access the LC. Slowly lower a glass microelectrode into the LC.

-

Neuron Identification: Identify noradrenergic neurons based on their characteristic slow, regular firing rate (1-5 Hz), long-duration action potentials, and a biphasic (excitation-inhibition) response to a noxious foot pinch.

-

Baseline Recording: Once a stable neuron is isolated, record its baseline firing rate for at least 5-10 minutes.

-

Drug Administration: Administer this compound (e.g., 1, 3, or 10 mg/kg, i.v. or i.p.).

-

Post-Drug Recording: Continuously record the firing rate of the same neuron for at least 60 minutes post-injection.

-

Data Analysis: Analyze the firing rate in discrete time bins (e.g., 1 minute). Express the firing rate as a percentage of the baseline firing rate. Use statistical analysis to determine the significance of any changes in firing rate following this compound administration.

Conclusion

This compound's modulation of neurotransmitter release is a complex process stemming from its dual activity as an α1-adrenergic receptor agonist and a norepinephrine transporter inhibitor. While its primary effects on the noradrenergic system are well-established, its influence on dopamine and serotonin neurotransmission requires further quantitative investigation. The experimental protocols detailed in this guide provide a framework for researchers to systematically explore the pharmacological and functional profile of this compound. A more comprehensive understanding of its interactions with various receptors and transporters will be instrumental in optimizing its therapeutic applications and minimizing potential adverse effects. Future research should focus on obtaining precise binding affinities (Kᵢ) and functional potencies (EC₅₀/IC₅₀) for a broader range of targets to fully elucidate the intricate role of this compound in modulating neurotransmitter release.

References

An In-depth Technical Guide to the In Vivo Biosynthesis and Metabolism of Norfenefrine

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Norfenefrine, also known as meta-octopamine, is an endogenous trace amine and a sympathomimetic agent used in the treatment of hypotension.[1] As a structural isomer of the more widely studied p-octopamine and a close analog of norepinephrine, understanding its biosynthesis and metabolic fate is crucial for evaluating its pharmacological profile, potential drug interactions, and therapeutic applications. This technical guide provides a comprehensive overview of the in vivo biosynthesis and metabolism of this compound, detailing the enzymatic pathways, presenting available quantitative data, and outlining relevant experimental methodologies.

Biosynthesis of this compound

This compound is a naturally occurring trace amine in the human body.[1] While direct, detailed studies on its specific biosynthetic pathway in mammals are limited, the pathway can be reliably inferred from the well-characterized synthesis of its isomer, octopamine, and other biogenic amines.[2][3] The proposed primary pathway begins with the amino acid L-tyrosine.

The biosynthesis is a two-step process:

-

Decarboxylation of L-tyrosine: The initial step involves the conversion of L-tyrosine to tyramine. This reaction is catalyzed by the enzyme tyrosine decarboxylase (TDC) .[2]

-

Hydroxylation of Tyramine: Subsequently, tyramine is hydroxylated at the β-carbon of its side chain to form octopamine. This critical step is catalyzed by the enzyme tyramine β-hydroxylase (TβH) . To produce this compound (meta-octopamine), the initial substrate would be L-tyrosine, which is first converted to m-tyramine, followed by β-hydroxylation.

The following diagram illustrates the putative biosynthetic pathway leading to this compound.

In Vivo Metabolism of this compound

Once synthesized or administered, this compound undergoes extensive metabolism, primarily in the liver and other tissues, through pathways common to catecholamines and other phenylethanolamines. The major metabolic routes are oxidative deamination, O-methylation, and conjugation reactions (sulfation and glucuronidation). The primary goal of this biotransformation is to increase the hydrophilicity of the molecule to facilitate its renal excretion.

Primary Metabolic Pathways

-

Oxidative Deamination by Monoamine Oxidase (MAO): MAO is a key enzyme that catabolizes monoamines. It converts this compound to its corresponding aldehyde, which is then rapidly oxidized to an acidic metabolite. For this compound, this pathway is expected to yield m-hydroxymandelic acid . There are two main isoforms of MAO, MAO-A and MAO-B, which have different substrate specificities. Dopamine and tyramine are substrates for both, while norepinephrine is preferentially metabolized by MAO-A.

-

O-Methylation by Catechol-O-Methyltransferase (COMT): Although this compound is not a catecholamine (it has only one hydroxyl group on the phenyl ring), COMT has been shown to metabolize a range of substrates with a catechol structure. While its role in this compound metabolism might be less significant than for norepinephrine, potential methylation of the meta-hydroxyl group could occur.

-

Conjugation Reactions:

-

Sulfation: This is a major pathway for the metabolism of phenolic compounds. The enzyme sulfotransferase (SULT), particularly the SULT1A3 isoform, catalyzes the transfer of a sulfonate group to the hydroxyl group of this compound. Studies on norepinephrine show that a significant portion is present in circulation as a sulfate conjugate.

-

Glucuronidation: This pathway involves the enzyme UDP-glucuronosyltransferase (UGT), which conjugates glucuronic acid to the molecule, significantly increasing its water solubility. Glucuronides are then readily excreted in the urine.

-

The metabolic pathways are summarized in the diagram below.

Quantitative Data and Pharmacokinetics

Quantitative pharmacokinetic data specifically for this compound in humans are not extensively reported in publicly accessible literature. However, data from related compounds like norepinephrine can provide valuable context.

| Parameter | Norepinephrine | This compound |

| Half-life (t½) | Approximately 2.4 minutes | Data not available |

| Volume of Distribution (Vd) | 8.8 L | Data not available |

| Plasma Protein Binding | ~25% | Data not available |

| Primary Metabolites | Normetanephrine, Vanillylmandelic Acid (VMA) | m-Hydroxymandelic acid |

| Primary Excretion Route | Urine (as sulfate and glucuronide conjugates) | Urine (presumed) |

Table 1: Comparative Pharmacokinetic Parameters.

Studies on the related compound norephedrine show species-dependent differences in metabolism. In humans, 86% of a dose was excreted unchanged, with minor metabolites being 4-hydroxynorephedrine and hippuric acid. In contrast, rats excreted 48% unchanged and 28% as 4-hydroxynorephedrine, while rabbits showed extensive metabolism with only 8% excreted unchanged. These findings highlight the importance of species selection in preclinical drug development.

Experimental Protocols for In Vivo Metabolism Studies

To characterize the in vivo metabolism and pharmacokinetics of this compound, a standard experimental workflow would be employed, typically using an animal model (e.g., rat, dog) followed by human studies.

Representative Protocol: In Vivo Metabolism in a Rat Model

Objective: To identify and quantify this compound and its major metabolites in rat plasma and urine following intravenous administration.

Methodology:

-

Test Article: this compound hydrochloride dissolved in sterile saline. A radiolabeled version (e.g., ¹⁴C-norfenefrine) is often used for comprehensive metabolite profiling.

-

Animal Model: Male Sprague-Dawley rats (n=6 per group), cannulated (jugular vein for administration and blood sampling, bladder for urine collection).

-

Administration: A single intravenous (IV) bolus dose of ¹⁴C-norfenefrine (e.g., 5 mg/kg).

-

Sample Collection:

-

Blood: Serial blood samples (approx. 0.2 mL) are collected at predefined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours) into heparinized tubes. Plasma is separated by centrifugation.

-

Urine: Urine is collected over intervals (e.g., 0-4, 4-8, 8-12, 12-24 hours).

-

-

Sample Analysis:

-

Quantification of Parent Drug: Plasma concentrations of this compound are determined using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

-

Metabolite Profiling:

-

Total radioactivity in plasma and urine samples is measured by liquid scintillation counting to determine the extent of absorption and excretion.

-

Urine and plasma samples are pooled and subjected to metabolite profiling using radio-HPLC or LC-MS/MS. Structures of potential metabolites are elucidated based on their mass-to-charge ratio (m/z) and fragmentation patterns compared to synthesized standards.

-

-

-

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods (e.g., using Phoenix WinNonlin software) to determine key parameters like Cmax, Tmax, AUC, clearance (CL), volume of distribution (Vd), and half-life (t½).

The following diagram outlines this experimental workflow.

References

Cellular Effects of Norfenefrine on Vascular Smooth Muscle Cells: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This guide provides a detailed overview of the cellular mechanisms of norfenefrine on vascular smooth muscle cells (VSMCs), focusing on its signaling pathways, quantitative effects, and the experimental methodologies used for their study.

Introduction

This compound is a sympathomimetic amine that primarily functions as a vasoconstrictor. Its effects are of significant interest in pharmacology and drug development for conditions such as hypotension. This document elucidates the cellular and molecular mechanisms by which this compound exerts its effects on vascular smooth muscle cells, leading to vasoconstriction. The information presented is crucial for researchers investigating cardiovascular physiology and for professionals involved in the development of vasoactive drugs.

Mechanism of Action: The Alpha-1 Adrenergic Signaling Pathway

This compound, much like its parent compound norepinephrine, elicits its primary physiological response in vascular smooth muscle by activating α1-adrenergic receptors.[1] These receptors are G-protein coupled receptors (GPCRs) linked to the Gq alpha subunit.[1][2] The activation of the α1-adrenergic receptor by this compound initiates a well-defined signaling cascade, culminating in smooth muscle contraction.

The key steps in this pathway are:

-

Receptor Binding and G-Protein Activation: this compound binds to the α1-adrenergic receptor on the surface of vascular smooth muscle cells. This binding induces a conformational change in the receptor, leading to the activation of the associated Gq protein.[1] The activated Gq protein exchanges GDP for GTP.

-

Phospholipase C Activation: The activated α subunit of the Gq protein then stimulates the enzyme phospholipase C (PLC).[1]

-

Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Release: IP3, being water-soluble, diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the sarcoplasmic reticulum (SR), the main intracellular calcium store in smooth muscle cells. This binding triggers the release of stored Ca2+ into the cytoplasm, leading to a rapid increase in intracellular calcium concentration ([Ca2+]i).

-

Calcium-Calmodulin Complex Formation: The elevated cytosolic Ca2+ binds to the protein calmodulin (CaM).

-

Myosin Light Chain Kinase Activation: The Ca2+-calmodulin complex activates myosin light chain kinase (MLCK).

-

Myosin Light Chain Phosphorylation and Contraction: Activated MLCK phosphorylates the regulatory light chain of myosin II (MLC20). This phosphorylation event is the primary trigger for the interaction between actin and myosin filaments, leading to smooth muscle contraction and vasoconstriction.

Simultaneously, the other second messenger, diacylglycerol (DAG), remains in the plasma membrane and activates protein kinase C (PKC). Activated PKC can contribute to the contractile response through various mechanisms, including the phosphorylation of proteins that increase the sensitivity of the contractile apparatus to calcium.

Quantitative Data on Adrenergic Agonist Effects on Vascular Smooth Muscle

A note on the available data: Direct quantitative data for this compound is limited in the readily available scientific literature. The following tables summarize representative quantitative data for norepinephrine, a closely related and extensively studied α1-adrenergic agonist. This data provides a valuable reference for the expected magnitude of effects of this compound.

Table 1: Potency of Norepinephrine in Inducing Vascular Smooth Muscle Contraction

| Agonist | Preparation | Parameter | Value | Reference |